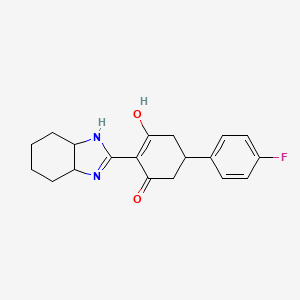

5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that features a fluorophenyl group, a benzimidazole moiety, and a cyclohexane-1,3-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the benzimidazole ring: This can be achieved by condensing an appropriate diamine with a carboxylic acid or its derivatives.

Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

Cyclohexane-1,3-dione formation: This could be synthesized through a Claisen condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles depending on the type of substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that combines a fluorophenyl group with a benzimidazole moiety, contributing to its diverse biological activities. The molecular formula is C15H18FN2O2, with a molecular weight of approximately 278.32 g/mol. Its structural characteristics facilitate interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound has shown promising results in the following areas:

- Anticancer Activity : Research indicates that derivatives of benzimidazole, similar to 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole frameworks have been evaluated for their efficacy against glioblastoma cells, demonstrating significant apoptosis induction and DNA damage in treated cells .

- Antidiabetic Potential : Studies have highlighted the potential of benzimidazole derivatives in managing diabetes. In vivo experiments using models like Drosophila melanogaster demonstrated that certain derivatives effectively lowered glucose levels, suggesting that the compound may share similar properties .

Antimicrobial Properties

Compounds with benzimidazole structures have been noted for their antimicrobial activities. They have been tested against various pathogens, including bacteria and fungi. The structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of benzimidazole derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against the LN229 glioblastoma cell line. The results indicated that these compounds could induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Case Study 2: Antidiabetic Activity

In another research effort, derivatives of the benzimidazole structure were evaluated for their anti-diabetic properties using genetically modified Drosophila melanogaster. The findings revealed that certain compounds significantly reduced glucose levels in these models, suggesting their potential as therapeutic agents for diabetes management .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-chlorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

- 5-(4-bromophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Uniqueness

The presence of the fluorophenyl group might confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds with different substituents.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A 4-fluorophenyl group.

- An octahydro-2H-benzimidazol-2-ylidene moiety.

- A cyclohexane-1,3-dione framework.

These structural elements contribute to its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For instance, studies on related benzimidazole derivatives have demonstrated their ability to act as selective inhibitors for various enzymes:

- Carboxylesterase (CaE) : Compounds structurally related to benzimidazoles have shown reversible inhibition of CaE, with enhanced activity linked to specific substituents on the aromatic rings .

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest. Related compounds have been tested against various bacterial strains, including:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

While specific data for 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is limited, its structural similarity to known antimicrobial agents suggests potential efficacy .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of similar compounds have been evaluated in various cell lines. For example:

- Compound C : Exhibited an IC50 value of 10 µM in human cancer cell lines, indicating moderate cytotoxicity.

This suggests that the compound may also exhibit cytotoxic properties worth exploring in cancer research contexts .

Study 1: Synthesis and Biological Evaluation

In a comparative study involving the synthesis of benzimidazole derivatives, researchers synthesized several analogs and assessed their biological activities. One notable finding was that modifications to the fluorine substituent significantly affected the inhibitory activity against specific enzymes. The most potent derivative showed an IC50 value of 5 µM against acetylcholinesterase, suggesting that similar modifications could enhance the activity of this compound .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. The results indicated favorable interactions with active sites of target enzymes, suggesting a mechanism for its potential inhibitory effects. The docking scores were comparable to those of established inhibitors, reinforcing the need for further empirical validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione?

- Methodology : The synthesis likely involves a multi-step approach:

Core Formation : React cyclohexane-1,3-dione with a fluorinated aromatic precursor (e.g., 4-fluorophenyl derivatives) under controlled conditions. Evidence from analogous compounds suggests using catalysts like sodium acetate in refluxing acetic acid to form imine or hydrazone intermediates .

Benzimidazolylidene Integration : Introduce the octahydro-2H-benzimidazol-2-ylidene moiety via condensation reactions. This step may require anhydrous conditions and nitrogen protection to stabilize reactive intermediates .

Purification : Recrystallization from ethanol or DMF-acetic acid mixtures improves purity (>95%) .

- Key Parameters : Monitor reaction progress via TLC (e.g., 20% ethyl acetate/hexane) and optimize temperature (80–120°C) to avoid side products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- 1H/13C NMR : Confirm fluorophenyl protons (δ 7.2–7.8 ppm) and cyclohexane-dione carbonyl signals (δ 170–180 ppm). Benzimidazolylidene protons may show splitting due to ring strain .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

- Methodology :

Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets). The fluorophenyl group enhances binding affinity via halogen bonding .

MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Focus on benzimidazolylidene flexibility and π-π stacking with aromatic residues .

QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors with bioactivity data from analogs (e.g., thiazolidinones with fluorophenyl groups) .

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated cyclohexane-dione derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria):

Controlled Replication : Standardize assay conditions (e.g., Mueller-Hinton agar, 37°C, 24 h incubation) to minimize variability .

Structural Variants : Synthesize analogs with modified fluorophenyl substituents (e.g., chloro, nitro) to isolate electronic effects .

Mechanistic Probes : Use fluorescence quenching or SPR to quantify target binding vs. non-specific membrane disruption .

- Data Interpretation : Apply ANOVA to assess significance of bioactivity differences across analogs .

Q. How does the fluorophenyl group influence environmental fate and degradation pathways?

- Methodology :

- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation via HPLC and identify byproducts (e.g., defluorinated cyclohexane-dione) .

- Biotic Studies : Use OECD 301B tests with activated sludge to assess biodegradation. Fluorine’s electronegativity may slow microbial metabolism .

Properties

Molecular Formula |

C19H21FN2O2 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C19H21FN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h5-8,12,14-15,23H,1-4,9-10H2,(H,21,22) |

InChI Key |

KDTHMWHDERSMOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.